2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone
Description
This compound is a fluorinated pyrrole derivative featuring a trifluoroethanone moiety and multiple aromatic substituents. Its structure includes a pyrrole core substituted with a methyl group at position 2, a 4-methylsulfonylphenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1. The trifluoroethanone group at position 3 enhances its electron-withdrawing properties, which may influence reactivity and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6NO3S/c1-12-17(19(29)21(25,26)27)11-18(13-6-8-16(9-7-13)32(2,30)31)28(12)15-5-3-4-14(10-15)20(22,23)24/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGXBPAOMDBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108565 | |
| Record name | 2,2,2-Trifluoro-1-[2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-39-6 | |
| Record name | 2,2,2-Trifluoro-1-[2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-[2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Reaction with Grignard Reagent: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene’s Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).
Reaction with Trifluoromethane: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, achieving yields between 70-80%.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The choice of method depends on the availability of raw materials and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous ethanone derivatives, focusing on substituents, physicochemical properties, and synthesis methodologies.
Structural Analogues
2.1.1 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Core Structure : Triazole ring with sulfonylphenyl and difluorophenyl groups.
- Key Differences : Replaces the pyrrole core with a triazole ring and lacks trifluoromethyl substituents. The thioether linkage may alter metabolic stability compared to the target compound’s direct pyrrole substitution .
2.1.2 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone ()
- Core Structure : Triazole with allyl and pyridinyl groups.
- Key Differences : Incorporates a pyridine ring and allyl group, which could enhance solubility but reduce electrophilicity relative to the target compound’s trifluoromethylphenyl group .
2.1.3 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone ()
- Core Structure: Pyridine linked to acetophenone via an ether bond.
- Key Differences : Features a chloro-trifluoromethylpyridine substituent but lacks the pyrrole system. The ether linkage may confer different pharmacokinetic profiles .
2.1.4 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone ()
- Core Structure : Triazole with ethoxyphenyl and pyridinyl groups.
- Key Differences : Ethoxy groups improve hydrophilicity but may reduce metabolic resistance compared to methylsulfonyl groups .
Physicochemical Properties
Functional Group Impact
- Trifluoromethyl Groups: Enhance metabolic stability and electron-withdrawing effects in the target compound versus non-fluorinated analogues.
- Sulfonyl vs.
Biological Activity
The compound 2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone (CAS No. 189501-17-5) is a complex organic molecule with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 425.4 g/mol. The structure features multiple functional groups, including trifluoromethyl and methylsulfonyl moieties, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F4NO3S |
| Molar Mass | 425.4 g/mol |
| CAS Number | 189501-17-5 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily as a potential inhibitor in different biochemical pathways.
Inhibition of Cyclooxygenase (COX)
One of the key areas of investigation is the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. Studies have shown that compounds with similar structural features can exhibit selective COX-2 inhibition with reduced side effects compared to traditional NSAIDs.
Case Study: COX Inhibition
A recent study demonstrated that derivatives of pyrrole compounds similar to 2,2,2-Trifluoro-1-[...] showed promising selectivity towards COX-2 with an IC50 value significantly lower than that of standard inhibitors like Rofecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary assays have indicated that compounds containing the pyrrole structure can exhibit varying degrees of antibacterial and antifungal activity against several pathogens.
Case Study: Antimicrobial Screening
In vitro testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that certain structural analogs showed significant inhibitory effects, suggesting that modifications to the pyrrole ring could enhance antimicrobial efficacy .
The biological activity of 2,2,2-Trifluoro-1-[...] can be attributed to its ability to interact with specific enzyme active sites or cellular receptors. The trifluoromethyl and methylsulfonyl groups may facilitate stronger binding interactions due to their electronegative nature, enhancing the compound's potency.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts at the molecular level with target proteins. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions that stabilize its binding to target sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
